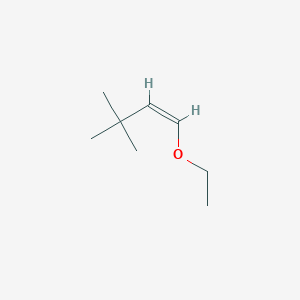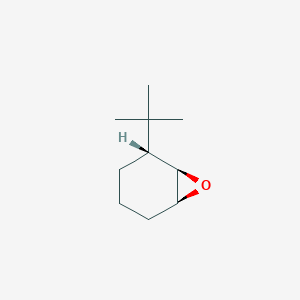
Urea, 1-(phenylsulfonyl)-3-(trichloroacetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-(phenylsulfonyl)-3-(trichloroacetyl)- is a complex organic compound that combines the functional groups of urea, phenylsulfonyl, and trichloroacetyl
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of urea, 1-(phenylsulfonyl)-3-(trichloroacetyl)- typically involves the reaction of phenylsulfonyl chloride with trichloroacetic acid in the presence of a base, followed by the addition of urea. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction and ensure high yields.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, 1-(phenylsulfonyl)-3-(trichloroacetyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking down the complex structure.
Substitution: The phenylsulfonyl and trichloroacetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures, specific solvents, and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce simpler amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Urea, 1-(phenylsulfonyl)-3-(trichloroacetyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which urea, 1-(phenylsulfonyl)-3-(trichloroacetyl)- exerts its effects involves interactions with molecular targets such as enzymes and proteins. The phenylsulfonyl and trichloroacetyl groups can form covalent bonds with active sites, leading to inhibition or modification of enzyme activity. The urea moiety can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Urea, 1-(phenylsulfonyl)-3-(chloroacetyl)-: Similar structure but with a chloroacetyl group instead of trichloroacetyl.
Thiourea, 1-(phenylsulfonyl)-3-(trichloroacetyl)-: Contains a thiourea group instead of urea.
Urea, 1-(phenylsulfonyl)-3-(acetyl)-: Features an acetyl group instead of trichloroacetyl.
Uniqueness
Urea, 1-(phenylsulfonyl)-3-(trichloroacetyl)- is unique due to the presence of the trichloroacetyl group, which imparts distinct chemical reactivity and properties. This makes it particularly useful in specific synthetic applications and research studies where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
18355-25-4 |
|---|---|
Molekularformel |
C9H7Cl3N2O4S |
Molekulargewicht |
345.6 g/mol |
IUPAC-Name |
N-(benzenesulfonylcarbamoyl)-2,2,2-trichloroacetamide |
InChI |
InChI=1S/C9H7Cl3N2O4S/c10-9(11,12)7(15)13-8(16)14-19(17,18)6-4-2-1-3-5-6/h1-5H,(H2,13,14,15,16) |
InChI-Schlüssel |
QKCCAZCOKNGFCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC(=O)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


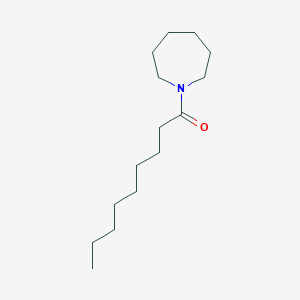
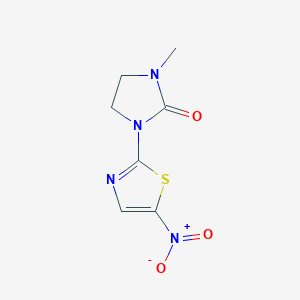



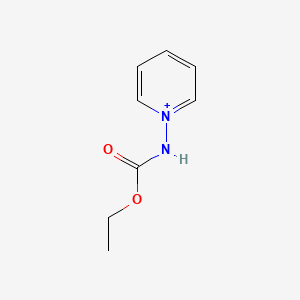
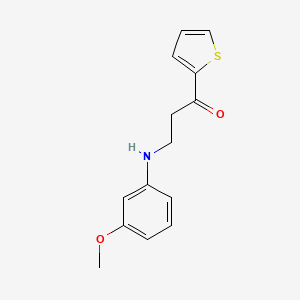
![9-Azabicyclo[6.1.0]non-9-yl(4-nitrophenyl)methanone](/img/structure/B14715596.png)
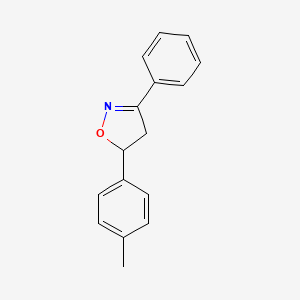
![2-[Chloro(phenyl)methylidene]-1,3-dioxolane](/img/structure/B14715605.png)
![5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate](/img/structure/B14715608.png)

